An In-depth Technical Guide on 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
An In-depth Technical Guide on 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Disclaimer: This document compiles the available information on 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. As of the date of this publication, there is a notable absence of dedicated peer-reviewed literature regarding the specific discovery, history, detailed experimental protocols, and confirmed biological activities of this compound. Therefore, this guide presents a combination of data from chemical databases, plausible scientific inferences based on established chemical principles, and a review of structurally related compounds.
Introduction and Background
3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is a chemical compound featuring a central 2,5-dimethylpyrrole ring N-substituted with a propanoic acid moiety. While the specific history of its discovery and synthesis is not documented in readily accessible scientific literature, its structural components—the pyrrole ring and the carboxylic acid group—are significant pharmacophores in medicinal chemistry. Pyrrole derivatives are known to exhibit a wide range of biological activities, and the propanoic acid side chain can influence physicochemical properties such as solubility and potential interactions with biological targets.
This guide aims to provide a comprehensive overview of the known properties of this compound, a proposed synthetic route, and a discussion of its potential biological significance based on the activities of analogous structures.
Physicochemical and Spectroscopic Data
Data for 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid has been aggregated from various chemical databases.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 134796-54-6 | ChemBK, etc. |
| Molecular Formula | C₉H₁₃NO₂ | PubChem, etc. |
| Molecular Weight | 167.21 g/mol | PubChem, etc. |
| Predicted XLogP3 | 1.3 | PubChem |
| Predicted Hydrogen Bond Donors | 1 | PubChem |
| Predicted Hydrogen Bond Acceptors | 2 | PubChem |
| Predicted Rotatable Bond Count | 3 | PubChem |
Predicted Spectroscopic Data
While experimentally obtained spectra are not available in the literature, the following are predicted 1H-NMR and 13C-NMR chemical shifts based on the compound's structure.
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¹H-NMR:
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Singlet around 2.1-2.3 ppm (6H, two CH₃ groups on the pyrrole ring).
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Triplet around 2.6-2.8 ppm (2H, -CH₂-COOH).
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Triplet around 4.0-4.2 ppm (2H, N-CH₂-).
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Singlet around 5.7-5.9 ppm (2H, two CH groups on the pyrrole ring).
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Broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm.
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¹³C-NMR:
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Signals for the methyl carbons around 12-15 ppm.
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Signal for the methylene carbon adjacent to the nitrogen.
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Signal for the methylene carbon adjacent to the carboxyl group.
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Signals for the pyrrole ring carbons (two substituted and two unsubstituted).
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Signal for the carboxyl carbon, typically >170 ppm.
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Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
The most probable synthetic route for this compound is the Paal-Knorr pyrrole synthesis . This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form a substituted pyrrole.[1][2]
Proposed Synthetic Workflow
The synthesis would involve the reaction of 2,5-hexanedione with β-alanine (3-aminopropanoic acid).
Caption: Proposed Paal-Knorr synthesis workflow for the target molecule.
Generalized Experimental Protocol
The following is a generalized protocol based on typical Paal-Knorr reaction conditions. Optimization would be required for this specific transformation.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1 equivalent) and β-alanine (1-1.2 equivalents) in a suitable solvent such as ethanol, acetic acid, or water.
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Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, if not already used as the solvent. The reaction can also be performed under neutral conditions, though it may be slower.[2]
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
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Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Biological and Pharmacological Profile
There is no specific biological data available for 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. However, the biological activities of structurally related compounds can provide insights into its potential pharmacological profile.
Activities of Related Pyrrole Derivatives
Numerous studies have reported significant biological activities for various pyrrole derivatives, including those with carboxylic acid functionalities.
| Compound Class | Reported Biological Activity | Reference(s) |
| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Antibacterial (against Staphylococcus sp.) | [3] |
| 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazides | Antibacterial, Antifungal, Antitubercular | |
| 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acids | Anti-inflammatory, Analgesic | [4] |
| Pyrrole-2-carboxylic acids in aminocoumarins | Antibiotic (DNA gyrase inhibition) | [5] |
It is important to note that a structurally similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, was identified as a screening artifact in a search for RNA polymerase inhibitors. The observed activity was attributed to a polymeric decomposition product, highlighting the need for careful characterization and purity assessment of such compounds.
General Drug Discovery Workflow
The exploration of a novel compound like 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid would follow a standard drug discovery and development workflow.
Caption: A conceptual workflow for drug discovery involving a novel chemical entity.
Conclusion
3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is a chemical entity that remains largely unexplored in the scientific literature. While its fundamental physicochemical properties can be predicted and a plausible synthetic route via the Paal-Knorr reaction can be proposed, there is no published data on its specific synthesis, characterization, or biological activity.
Based on the known pharmacological profiles of structurally related pyrrole-containing carboxylic acids, this compound could be a candidate for investigation in areas such as antibacterial, anti-inflammatory, and anticancer research. However, any such investigation would need to start with a robust synthesis and purification protocol, followed by thorough characterization to ensure the compound's identity and purity before any biological screening is undertaken. The potential for this and similar compounds to act as screening artifacts underscores the importance of rigorous chemical validation in the early stages of drug discovery.
